molecular formula C18H24N2O4S B2898361 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-23-7

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2898361
CAS No.: 896378-23-7
M. Wt: 364.46
InChI Key: ORTLBEPIRZTQJR-UHFFFAOYSA-N
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Description

8-Cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₁₄H₂₀N₂O₃S, with a molecular weight of 296.39 g/mol and a purity of ≥95% . The structure features:

  • A 4-methylbenzenesulfonyl (tosyl) group at position 4, providing steric bulk and electron-withdrawing properties.
  • A cyclopropanecarbonyl moiety at position 8, contributing unique stereoelectronic effects due to the cyclopropane ring’s strain.

This compound is intended for laboratory research and is currently discontinued in commercial catalogs .

Properties

IUPAC Name

cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLBEPIRZTQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the cyclopropanecarbonyl and methylbenzenesulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 4) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
8-Cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methylbenzenesulfonyl (tosyl) Cyclopropanecarbonyl C₁₄H₂₀N₂O₃S 296.39 Lab research; discontinued
4-Cyclopropanecarbonyl-8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane Cyclopropanecarbonyl 6-Fluoro-2-pyridinyl C₁₆H₁₈FN₃O₂ 303.34 Potential CNS activity (pyridine)
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Dual sulfonyl groups; higher mass
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylbenzenesulfonyl Cyclopropanecarbonyl C₁₈H₂₃FN₂O₄S 382.45 Fluorine-enhanced lipophilicity
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Phenylsulfonyl Unsubstituted (H) C₁₃H₁₈N₂O₃S 282.36 Simpler structure; research use
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxybenzyl 4-Nitrophenyl C₂₁H₂₅N₃O₄ 383.44 Nitro group for redox studies

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The 4-methylbenzenesulfonyl group (target compound) is moderately electron-withdrawing due to the methyl substituent, whereas the 4-methoxyphenylsulfonyl group () is electron-donating, which may influence metabolic stability .

Dual Functionalization :

  • The compound in features two sulfonyl groups , increasing molecular weight (390.47 g/mol) and polarity, which may reduce membrane permeability compared to the target compound (296.39 g/mol) .

Research and Commercial Availability

  • Commercial Status : The target compound is discontinued (), while others like (phenylsulfonyl analog) and (fluoro-methyl sulfonyl analog) remain available for research .
  • Synthesis Challenges : Compounds with nitro groups (e.g., ) may require specialized handling due to redox sensitivity, whereas cyclopropane-containing analogs (e.g., ) demand precise stereochemical control during synthesis.

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